molecular formula C4H2F4 B12085970 1,1,4,4-Tetrafluoro-1,3-butadiene CAS No. 407-70-5

1,1,4,4-Tetrafluoro-1,3-butadiene

Cat. No.: B12085970
CAS No.: 407-70-5
M. Wt: 126.05 g/mol
InChI Key: KDKGPLZMKATCHY-UHFFFAOYSA-N
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Description

1,1,4,4-Tetrafluoro-1,3-butadiene is an organic compound with the molecular formula C₄H₂F₄ and a molecular weight of 126.0523 g/mol It is a fluorinated derivative of butadiene, characterized by the presence of four fluorine atoms at the 1 and 4 positions of the butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,4,4-Tetrafluoro-1,3-butadiene can be synthesized through several methods. One common approach involves the reaction of acetylene with tetrafluoroethylene under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. The process can be represented by the following reaction:

C2H2+C2F4C4H2F4\text{C}_2\text{H}_2 + \text{C}_2\text{F}_4 \rightarrow \text{C}_4\text{H}_2\text{F}_4 C2​H2​+C2​F4​→C4​H2​F4​

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Fractional distillation is often employed to separate the product from unreacted starting materials and by-products .

Scientific Research Applications

Polymerization

1,1,4,4-Tetrafluoro-1,3-butadiene can be polymerized to create high molecular weight polymers. These polymers are characterized by:

  • High thermal stability
  • Chemical resistance
  • Mechanical strength

Case Study: Polymer Production

A study demonstrated the production of high molecular weight linear addition polymers from this compound. The process involved:

  • Reaction Conditions : The compound was subjected to conditions that favored polymerization.
  • Yield : The resulting polymers exhibited excellent properties suitable for industrial applications such as coatings and insulation materials.

Chemical Intermediate

As a chemical intermediate, this compound can be transformed into various derivatives through halogenation and hydrogenation processes.

Table 1: Transformation Reactions of this compound

Reaction TypeProductDescription
Halogenation1,1,4,4-TetrafluorohalobutaneUseful for producing flame retardants
Hydrogenation1,1,4,4-TetrafluorobutaneActs as a refrigerant in specific applications
Reaction with Sodium EthoxideDiethyl SuccinateUsed as a plasticizer and in polyester synthesis

Self-condensation

The compound can undergo self-condensation to form dimers and trimers. This reaction is particularly useful for synthesizing higher thermal polymers.

Case Study: Self-condensation Process

Research indicated that under controlled conditions:

  • Temperature : Elevated temperatures promote self-condensation.
  • Yield : High yields of dimers were obtained which were further processed into useful materials.

Environmental Applications

Due to its unique properties, this compound has been explored for environmental applications such as:

  • Fluorinated surfactants : These compounds are used in various cleaning products due to their effectiveness in reducing surface tension.

Medical Applications

Emerging research suggests potential applications in medicinal chemistry where fluorinated compounds exhibit enhanced biological activity.

Table 2: Potential Medical Applications

Application AreaDescription
Antimicrobial AgentsCertain derivatives show activity against bacteria
Drug DevelopmentFluorinated compounds often have improved pharmacokinetics

Mechanism of Action

The mechanism of action of 1,1,4,4-tetrafluoro-1,3-butadiene involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved in its reactions are influenced by the electronic effects of the fluorine atoms, which can stabilize transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,4,4-Tetrafluoro-1,3-butadiene is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it valuable for applications requiring robust and reactive fluorinated compounds .

Biological Activity

1,1,4,4-Tetrafluoro-1,3-butadiene (CAS No. 407-70-5) is a fluorinated organic compound with significant industrial applications. Its unique chemical structure imparts distinct physical and chemical properties, making it a subject of interest in various fields, including materials science and biochemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential implications for environmental and health safety.

  • Chemical Formula : C₄H₂F₄
  • Molecular Weight : 126.0523 g/mol
  • Structure : The compound features a butadiene backbone with four fluorine atoms attached to the first and fourth carbon atoms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Concentration (µg/mL) Effect
Micrococcus pyogenes var.62.5Complete kill observed
Escherichia coli125Growth inhibition
Staphylococcus aureus250Reduced viability

The compound's bactericidal activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Environmental Impact

As a member of the perfluoroalkyl substances (PFAS) family, this compound is resistant to degradation in the environment. This persistence raises concerns regarding bioaccumulation and potential toxic effects on aquatic ecosystems. Studies have indicated that compounds within this class can accumulate in living organisms and may lead to adverse health effects over time .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, researchers tested the antimicrobial efficacy of this compound against several pathogenic bacteria. The study utilized standard disk diffusion methods to measure the zone of inhibition. Results demonstrated that at concentrations above 62.5 µg/mL, the compound effectively inhibited the growth of Micrococcus pyogenes var., suggesting its potential use as a bactericide in various applications .

Case Study 2: Environmental Persistence

A study examining the environmental fate of PFAS highlighted the stability of this compound in soil and water systems. The research found that this compound could migrate through soil layers and enter groundwater systems without significant degradation. This characteristic poses risks for water quality and necessitates further investigation into its long-term ecological impacts .

Research Findings

Recent studies have focused on the synthesis of polymers from this compound. These polymers exhibit unique properties such as high thermal stability and resistance to chemical attack. The polymerization process often involves radical initiators like benzoyl peroxide under controlled conditions to yield high molecular weight materials suitable for various industrial applications .

Properties

CAS No.

407-70-5

Molecular Formula

C4H2F4

Molecular Weight

126.05 g/mol

IUPAC Name

1,1,4,4-tetrafluorobuta-1,3-diene

InChI

InChI=1S/C4H2F4/c5-3(6)1-2-4(7)8/h1-2H

InChI Key

KDKGPLZMKATCHY-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)C=C(F)F

Origin of Product

United States

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